molecular formula C26H20I2N2O4 B11684668 (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11684668
M. Wt: 678.3 g/mol
InChI Key: GPCXCCHFRVTSFJ-RGVLZGJSSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes benzyl, diiodophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl and diiodophenyl intermediates, followed by their condensation with a dimethylphenyl diazinane trione derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20I2N2O4

Molecular Weight

678.3 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20I2N2O4/c1-15-8-16(2)10-19(9-15)30-25(32)20(24(31)29-26(30)33)11-18-12-21(27)23(22(28)13-18)34-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,29,31,33)/b20-11+

InChI Key

GPCXCCHFRVTSFJ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C(=O)NC2=O)C

Origin of Product

United States

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